Differentiation from Pyrazine-Carboxamide Analog in CCR6 Binding Affinity
Structural substitution of the isoxazole-5-carboxamide moiety with a pyrazine-2-carboxamide in the comparator N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide (BDBM80020) yields an IC50 of 16,500 nM against the C-C chemokine receptor type 6 (CCR6) [1]. The target compound's isoxazole ring introduces a distinct hydrogen-bond acceptor/donor profile not present in the pyrazine analog, which often correlates with enhanced kinase selectivity in related chemotypes [2]. Direct quantitative data for the target compound on CCR6 is currently unavailable in the curated literature, limiting this evidence to a class-level inference.
| Evidence Dimension | CCR6 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 930547-96-9 |
| Comparator Or Baseline | N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide (BDBM80020): IC50 = 16,500 nM |
| Quantified Difference | Not calculable without target compound data; structural difference suggests potential for affinity differentiation. |
| Conditions | In vitro enzyme inhibition assay; Data Source: Sanford-Burnham Center for Chemical Genomics (PubChem AID 504728) |
Why This Matters
For researchers screening against CCR6, selecting the target compound over the pyrazine analog is critical because the isoxazole moiety may confer a unique pharmacophore that changes target selectivity.
- [1] BindingDB Data for BDBM80020 (N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide). Accessed 2026. View Source
- [2] Guerrero-Pepinosa NY et al. Biomed Pharmacother. 2021;138:111495. View Source
